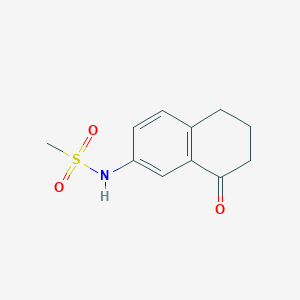
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide
Descripción general
Descripción
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide is a chemical compound with a complex structure that includes a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide typically involves the reaction of 8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- (8-Oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid
Uniqueness
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C11H13NO3S |
|---|---|
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H13NO3S/c1-16(14,15)12-9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,12H,2-4H2,1H3 |
Clave InChI |
GXMOCBMKXZUCIS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC2=C(CCCC2=O)C=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
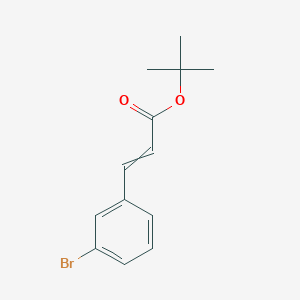
![7-bromo-N-ethyl-N-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8374383.png)
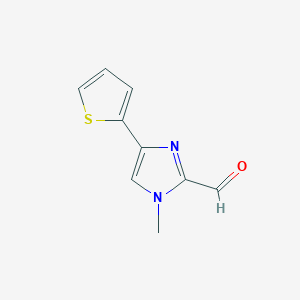
![Dimethyl{2-[(2-methyl-3-nitrophenyl)oxy]ethyl}amine](/img/structure/B8374397.png)

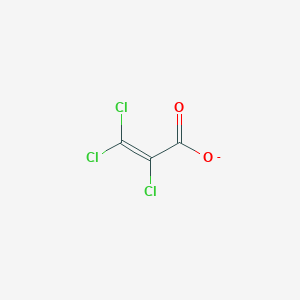

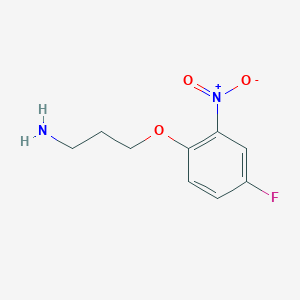
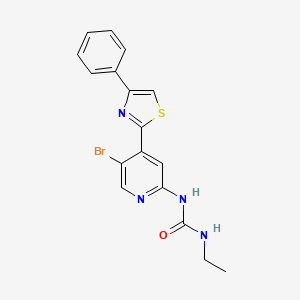
![3-[N-(4-Nitrophenyl)amino]benzoic acid methyl ester](/img/structure/B8374434.png)
![5-Trimethylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8374448.png)
![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)-2-chlorophenol](/img/structure/B8374451.png)
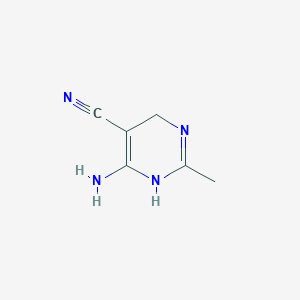
![2-[(2-Amino-3-hydroxybutanoyl)amino]pentanedioic acid](/img/structure/B8374467.png)
